molecular formula C8H10N2O3 B577359 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260088-71-8

7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B577359
CAS No.: 1260088-71-8
M. Wt: 182.179
InChI Key: WYLAWKQTHMSMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused pyrimidine and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a suitable diketone with urea or thiourea, followed by cyclization under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds .

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7,7-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-8(2)5-4(3-13-8)6(11)10-7(12)9-5/h3H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLAWKQTHMSMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CO1)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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